molecular formula C19H16N2OS B258822 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide

2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide

Cat. No. B258822
M. Wt: 320.4 g/mol
InChI Key: QROGEJYQZYAFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide, also known as PPSA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PPSA belongs to the class of thioacetamide derivatives and has been found to exhibit interesting biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been found to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been found to be stable under a variety of conditions. However, one limitation of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide in treating various types of cancer and to elucidate its mechanism of action. Another area of interest is the neuroprotective effects of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. Additional studies are needed to determine the potential use of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide in treating neurodegenerative diseases. Finally, further studies are needed to understand the biochemical and physiological effects of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide and to determine its potential use in other therapeutic applications.

Synthesis Methods

2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine with thiourea to form 2-(4-pyridyl)thiourea. This intermediate is then reacted with 2-bromoacetophenone to yield 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide. The synthesis method of 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been well-established and can be easily reproduced in the laboratory.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant activities. 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has also been shown to possess antitumor properties and has been investigated for its potential use in cancer therapy. Furthermore, 2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-phenyl-2-(phenylsulfanyl)-N-(4-pyridyl)acetamide

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H16N2OS/c22-19(21-16-11-13-20-14-12-16)18(15-7-3-1-4-8-15)23-17-9-5-2-6-10-17/h1-14,18H,(H,20,21,22)

InChI Key

QROGEJYQZYAFPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NC=C2)SC3=CC=CC=C3

Origin of Product

United States

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